molecular formula C7H12F3NO B2422712 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine CAS No. 1529516-09-3

1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine

Cat. No.: B2422712
CAS No.: 1529516-09-3
M. Wt: 183.174
InChI Key: QOINFZXOMMMZBQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C7H12F3NO. This compound is characterized by the presence of a trifluoromethyl group and an oxolane ring, making it a unique entity in the realm of organic chemistry. It is often used in various research and industrial applications due to its distinctive chemical properties .

Scientific Research Applications

1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine has a wide range of applications in scientific research:

Preparation Methods

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The oxolane ring provides structural stability and can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

When compared to similar compounds, 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine stands out due to its unique combination of a trifluoromethyl group and an oxolane ring. Similar compounds include:

Properties

IUPAC Name

1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)4-5-2-1-3-12-5/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOINFZXOMMMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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